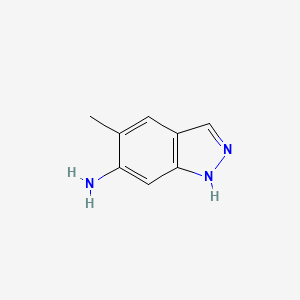

5-methyl-1H-indazol-6-amine

概要

説明

5-methyl-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

作用機序

Target of Action

Indazole derivatives, which include 5-methyl-1h-indazol-6-amine, have been found to exhibit a wide variety of biological properties . For instance, some indazole derivatives have been evaluated for their suitability as 5-HT2 receptor agonists .

Mode of Action

It’s worth noting that indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

生化学分析

Biochemical Properties

For instance, some indazole derivatives have been found to inhibit the enzyme cyclin-dependent kinase (CDK) .

Cellular Effects

Indazole derivatives have been shown to exhibit anti-proliferative activity in various human cancer cell lines . For example, a compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116) .

Molecular Mechanism

The exact molecular mechanism of 5-methyl-1H-indazol-6-amine is not well established. Some indazole derivatives have been found to inhibit the enzyme cyclin-dependent kinase (CDK), which plays a crucial role in cell cycle regulation .

Metabolic Pathways

The metabolic pathways involving this compound are not well known. Indazole derivatives have been found to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-indazol-6-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using transition metal-catalyzed reactions. These methods are optimized for high yield and minimal byproduct formation. The use of catalysts such as Cu(OAc)2 and Ag, as well as solvent-free conditions, are common in industrial settings to ensure efficient production .

化学反応の分析

Types of Reactions

5-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite.

Reduction: Reductive amination can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: tert-butyl nitrite in the presence of a catalyst.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkylated derivatives.

科学的研究の応用

5-methyl-1H-indazol-6-amine has a wide range of applications in scientific research:

類似化合物との比較

Similar Compounds

1H-indazole: The parent compound of the indazole family, known for its broad range of biological activities.

2H-indazole: Another tautomeric form of indazole, less stable than 1H-indazole.

6-substituted aminoindazoles: Compounds with similar structures but different substituents at the 6-position, showing varying biological activities.

Uniqueness

5-methyl-1H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and amine group at the 6-position make it a versatile compound for various synthetic and medicinal applications .

生物活性

5-Methyl-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indazole class of compounds, characterized by a fused pyrazole and benzene ring structure. Its molecular formula is with a molecular weight of 161.18 g/mol. The methyl group at the 5-position contributes to its unique chemical behavior and biological activity.

Target Interactions

Indazole derivatives, including this compound, exhibit a range of biological activities through their interactions with various molecular targets. Key mechanisms include:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Indazole derivatives have been shown to inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells.

- Modulation of Apoptosis : Compounds like this compound may induce apoptosis in cancer cells by affecting the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Biochemical Pathways

The compound is believed to interact with multiple biochemical pathways, influencing cellular processes such as:

- Cell Cycle Regulation : By modulating the G0/G1 phase of the cell cycle, it can decrease the proportion of cells in the S phase, thereby inhibiting cancer cell growth .

- Immune Response Modulation : It has been studied for its potential to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune response modulation.

Biological Activities

This compound has demonstrated a variety of biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties across various human cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity (Normal Cells) |

|---|---|---|

| K562 (Chronic Myeloid Leukemia) | 5.15 | HEK-293: 33.2 |

| A549 (Lung Cancer) | Not specified | - |

| PC-3 (Prostate Cancer) | Not specified | - |

| Hep-G2 (Hepatoma) | Not specified | - |

These results suggest that this compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development .

Other Biological Activities

In addition to its anticancer effects, this compound has shown potential in other areas:

- Anti-inflammatory : Indazole derivatives are known for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Antimicrobial : Some studies suggest that indazole compounds have antimicrobial activity against various bacterial strains.

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various indazole derivatives against K562 cells using the MTT assay. The results indicated that compound 6o , structurally similar to this compound, significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications at the 5-position significantly influenced the anticancer activity of indazole derivatives. For instance, substituents like fluorine or methoxy groups at specific positions were found to enhance inhibitory effects against cancer cell lines .

特性

IUPAC Name |

5-methyl-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMLWPRGJHUSEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。